Isoform Selectivity: Superior Discrimination Between Aurora A and Aurora B Compared to Pan-Inhibitors
TC-A 2317 hydrochloride exhibits an 84-fold selectivity for Aurora A (Ki = 1.2 nM) over Aurora B (Ki = 101 nM) [1]. In stark contrast, the pan-Aurora inhibitor TAK-901 shows near-equipotent inhibition of both isoforms, with IC50 values of 21 nM for Aurora A and 15 nM for Aurora B . This quantitative difference in isoform selectivity is critical for experiments aiming to isolate Aurora A-specific effects, as the use of a pan-inhibitor would simultaneously block Aurora B, confounding phenotypic readouts [1].
| Evidence Dimension | Aurora Kinase Isoform Selectivity |
|---|---|
| Target Compound Data | Aurora A Ki = 1.2 nM; Aurora B Ki = 101 nM |
| Comparator Or Baseline | TAK-901: Aurora A IC50 = 21 nM; Aurora B IC50 = 15 nM |
| Quantified Difference | 84-fold selectivity vs. 1.4-fold (near-equipotent) |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This marked selectivity prevents confounding off-target Aurora B inhibition, enabling unambiguous attribution of observed mitotic defects to Aurora A disruption.
- [1] Ando, R., et al. (2010). 3-Cyano-6-(-5-methyl-3-pyrazoloamino)pyridines: Selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4709-4711. View Source
